Oxyntomodulin TFA
Overview
Description
Oxyntomodulin TFA is a peptide hormone consisting of 37 amino acids. It is derived from the porcine pancreas and plays a crucial role in glucose metabolism by increasing blood glucose levels. This hormone is a variant of the more commonly known glucagon, which is a 29-amino acid peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxyntomodulin TFA can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition .
Industrial Production Methods: Industrial production of this compound can be carried out using recombinant DNA technology. This involves the expression of the glucagon gene in microorganisms such as Escherichia coli or Saccharomyces cerevisiae. The expressed peptide is then purified through a series of chromatography steps, including cation exchange and reversed-phase chromatography .
Chemical Reactions Analysis
Types of Reactions: Oxyntomodulin TFA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, increased biological activity, or altered receptor binding properties. These modifications are crucial for developing therapeutic applications of this compound .
Scientific Research Applications
Oxyntomodulin TFA has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it serves as a model peptide for understanding hormone-receptor interactions and signal transduction pathways. In medicine, it is investigated for its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, it is used in the industry for developing diagnostic assays and therapeutic formulations .
Mechanism of Action
Oxyntomodulin TFA exerts its effects by binding to glucagon receptors on the cell membrane. This binding activates G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in the breakdown of glycogen to glucose in the liver. This process ultimately increases blood glucose levels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Oxyntomodulin TFA include glucagon (1-29), glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). These peptides share structural similarities and are derived from the same precursor, proglucagon .
Uniqueness: What sets this compound apart is its additional eight amino acids at the C-terminal end, which enhance its biological activity compared to glucagon (1-29). This extended structure allows it to interact more effectively with certain receptors, making it a potent agonist for both glucagon and GLP-1 receptors. This dual agonist property makes it a promising candidate for therapeutic applications in metabolic disorders .
Biological Activity
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from proglucagon, primarily secreted by the intestinal L-cells in response to nutrient ingestion. It plays a significant role in regulating appetite, glucose metabolism, and energy expenditure. This article explores the biological activity of Oxyntomodulin TFA (trifluoroacetate), its mechanisms of action, therapeutic potential, and relevant research findings.
Oxyntomodulin exerts its biological effects primarily through the activation of two receptors:
- Glucagon-like peptide-1 receptor (GLP-1R) : This receptor is involved in insulin secretion, inhibition of glucagon release, and delaying gastric emptying.
- Glucagon receptor (GCGR) : Activation of this receptor can increase glucose production but is balanced by the effects of GLP-1R activation.
The dual activation of these receptors contributes to OXM's ability to reduce food intake and enhance energy expenditure, making it a candidate for treating obesity and type 2 diabetes (T2DM) .
Biological Effects
This compound has been shown to have several biological activities:
- Inhibition of Food Intake : Studies indicate that OXM reduces appetite and caloric intake in both rodents and humans. Its effects on food intake are mediated through central nervous system pathways that involve neuropeptides related to satiety .
- Improvement in Glucose Tolerance : Acute administration of OXM has demonstrated improved glucose tolerance in T2DM patients, suggesting its potential as an antidiabetic agent .
- Promotion of Energy Expenditure : OXM enhances energy expenditure through its action on the sympathetic nervous system, which may lead to increased fat oxidation .
- Neuroprotective Effects : Emerging research suggests that OXM may have neuroprotective properties, potentially benefiting conditions like neurodegeneration and chronic pain .
Structural Modifications and Stability
Research has focused on modifying the structure of OXM to enhance its stability and potency. For instance, modifications at the N-terminal and midsection have been shown to affect binding affinity to GLP-1R and degradation by enzymes such as dipeptidyl peptidase IV (DPPIV) . These modifications aim to create longer-lasting analogs that can be used therapeutically.
Case Studies and Clinical Trials
Several studies have investigated the effects of this compound in clinical settings:
- Weight Loss in Obese Patients : A study involving obese individuals showed that OXM administration led to significant weight loss compared to controls. The dual receptor activation was crucial for achieving superior results compared to selective GLP-1R agonists .
- Gastric Bypass Surgery : Research indicated that OXM levels were significantly altered following gastric bypass surgery, suggesting its role as a biomarker for metabolic changes post-surgery .
- Type 2 Diabetes Management : Clinical trials are ongoing to evaluate the efficacy of OXM-based therapies for managing T2DM. Results so far indicate promising outcomes regarding weight loss and glycemic control .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C192H295N59O60S/c1-15-93(8)150(185(306)218-95(10)189(310)311)249-178(299)129(77-143(202)266)238-172(293)128(76-142(201)265)236-161(282)110(39-24-27-60-193)222-171(292)127(75-141(200)264)235-162(283)115(44-32-65-213-192(208)209)221-158(279)112(41-26-29-62-195)227-187(308)152(97(12)257)251-179(300)130(78-144(203)267)237-165(286)119(59-66-312-14)226-166(287)120(67-90(2)3)230-170(291)126(73-103-82-214-109-38-23-22-37-107(103)109)234-164(285)118(55-58-140(199)263)228-184(305)149(92(6)7)248-176(297)124(69-99-33-18-16-19-34-99)233-173(294)131(79-146(269)270)239-163(284)117(54-57-139(198)262)219-154(275)94(9)217-157(278)113(42-30-63-211-190(204)205)220-159(280)114(43-31-64-212-191(206)207)224-182(303)136(87-254)245-175(296)133(81-148(273)274)240-167(288)121(68-91(4)5)229-168(289)122(71-101-45-49-105(259)50-46-101)231-160(281)111(40-25-28-61-194)223-181(302)135(86-253)244-169(290)123(72-102-47-51-106(260)52-48-102)232-174(295)132(80-147(271)272)241-183(304)137(88-255)246-188(309)153(98(13)258)250-177(298)125(70-100-35-20-17-21-36-100)242-186(307)151(96(11)256)247-145(268)84-215-156(277)116(53-56-138(197)261)225-180(301)134(85-252)243-155(276)108(196)74-104-83-210-89-216-104/h16-23,33-38,45-52,82-83,89-98,108,110-137,149-153,214,252-260H,15,24-32,39-44,53-81,84-88,193-196H2,1-14H3,(H2,197,261)(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,216)(H,215,277)(H,217,278)(H,218,306)(H,219,275)(H,220,280)(H,221,279)(H,222,292)(H,223,302)(H,224,303)(H,225,301)(H,226,287)(H,227,308)(H,228,305)(H,229,289)(H,230,291)(H,231,281)(H,232,295)(H,233,294)(H,234,285)(H,235,283)(H,236,282)(H,237,286)(H,238,293)(H,239,284)(H,240,288)(H,241,304)(H,242,307)(H,243,276)(H,244,290)(H,245,296)(H,246,309)(H,247,268)(H,248,297)(H,249,299)(H,250,298)(H,251,300)(H,269,270)(H,271,272)(H,273,274)(H,310,311)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t93-,94-,95-,96+,97+,98+,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,149-,150-,151-,152-,153-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWGQLGAKCNKD-DPNMSELWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C192H295N59O60S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4422 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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